2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol
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Overview
Description
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol typically involves the reaction of dimethylamine with a suitable thiol precursor. One common method involves the reaction of 2-chloropropane-1-thiol with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols or amines.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amino group can participate in hydrogen bonding and nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, including redox reactions and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-1-propanethiol
- 2,2-Dimethyl-1-propanethiol
- 2-Propene-1-thiol
Uniqueness
2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is unique due to the presence of both a dimethylamino group and a hydroxysulfanyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
CAS No. |
64725-10-6 |
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Molecular Formula |
C5H13NOS2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
2-(dimethylamino)-3-hydroxysulfanylpropane-1-thiol |
InChI |
InChI=1S/C5H13NOS2/c1-6(2)5(3-8)4-9-7/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
RSBITNBMWFUDPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CS)CSO |
Origin of Product |
United States |
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